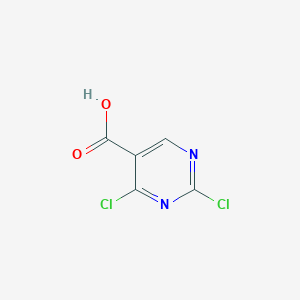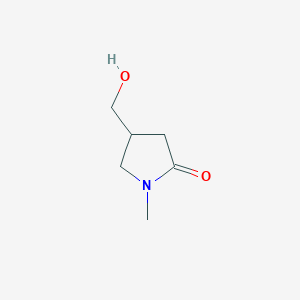
2,4-Dichloropyrimidine-5-carboxylic acid
概要
説明
2,4-Dichloropyrimidine-5-carboxylic acid is a compound that has been used in various chemical reactions . It is known to undergo effective one-pot, regioselective double Suzuki coupling reaction to yield diarylated pyrimidines .
Synthesis Analysis
The synthesis of 2,4-Dichloropyrimidine-5-carboxylic acid involves several steps. It has been obtained from 5-formyluracil by the action of the enzyme, thymine 7-hydroxylase . Another method involves the reaction of uracil-5-carboxylic acid with a chlorinating agent to produce 2,4-dichloropyrimidine-5-carboxylic acid chloride .Molecular Structure Analysis
The molecular formula of 2,4-Dichloropyrimidine-5-carboxylic acid is C5H2Cl2N2O2 . It has a molecular weight of 192.99 .Chemical Reactions Analysis
2,4-Dichloropyrimidine-5-carboxylic acid undergoes effective one-pot, regioselective double Suzuki coupling reaction to yield diarylated pyrimidines .Physical And Chemical Properties Analysis
The boiling point of 2,4-Dichloropyrimidine-5-carboxylic acid is 364℃ . It has a density of 1.620 .科学的研究の応用
Pharmaceutical Synthesis
2,4-Dichloropyrimidine-5-carboxylic acid: is a valuable intermediate in pharmaceutical synthesis. It’s used to create a variety of compounds, including pyrimidine derivatives that are central to several drugs . For instance, it’s involved in the synthesis of 4-aryl-5-pyrimidinylimidazoles , which are important for medicinal chemistry due to their potential biological activities .
Agricultural Chemistry
In the field of agriculture, 2,4-Dichloropyrimidine-5-carboxylic acid serves as a building block for the synthesis of agrochemicals. Its derivatives can be designed to interact with specific biological targets in pests and weeds, potentially leading to the development of new herbicides and insecticides .
Material Science
This compound finds applications in material science, particularly in the development of novel materials with specific electronic or photonic properties. Its derivatives can be used as precursors for conducting polymers or as components in organic light-emitting diodes (OLEDs) .
Chemical Synthesis
2,4-Dichloropyrimidine-5-carboxylic acid: is employed as a key intermediate in organic synthesis. It undergoes reactions such as Suzuki coupling to yield diarylated pyrimidines, which are useful in a wide range of synthetic applications . This versatility makes it a staple in many synthetic laboratories.
Environmental Science
While direct applications in environmental science are not well-documented, the derivatives of 2,4-Dichloropyrimidine-5-carboxylic acid could be used in environmental monitoring and remediation efforts. For example, they might be involved in the detection of pollutants or in the synthesis of compounds that can help in the breakdown of environmental contaminants .
Biotechnology Research
In biotechnology, 2,4-Dichloropyrimidine-5-carboxylic acid and its derivatives can be used in the design of probes and reagents for molecular biology research. They may play a role in the development of new diagnostic tools or in the study of biological pathways .
Safety and Hazards
2,4-Dichloropyrimidine-5-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Relevant Papers The relevant papers for 2,4-Dichloropyrimidine-5-carboxylic acid include a process for the production of 2,4-dichloropyrimidine-5-carboxylic acid and its use in the synthesis of medicinally important 4-aryl-5-pyrimidinylimidazoles .
特性
IUPAC Name |
2,4-dichloropyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-3-2(4(10)11)1-8-5(7)9-3/h1H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIHUCXXDVVSBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620484 | |
| Record name | 2,4-Dichloropyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloropyrimidine-5-carboxylic acid | |
CAS RN |
37131-89-8 | |
| Record name | 2,4-Dichloro-5-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37131-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloropyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 37131-89-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main finding of the research paper regarding 2,4-Dichloropyrimidine-5-carboxylic acid esters?
A1: The research paper focuses on a novel synthesis route for 2,4-Dichloropyrimidine-5-carboxylic acid esters. [] The researchers successfully synthesized these compounds through the cycloacylation of β-aminoacrylic acid esters using two different reagents: trichloromethylisocyanide dichloride and N-trichloroacetyltrichloroacetimide chloride. [] The paper also explores subsequent chlorination and nucleophilic substitution reactions using the synthesized 2,4-dichloro-6-methylpyrimidine-5-carboxylic acid ethyl ester as a model compound. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-Amino(ethyl)anilino]-1-ethanol](/img/structure/B1323417.png)

![1-(8-Benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethanone](/img/structure/B1323421.png)










